(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 1013764-35-6
VCID: VC13339245
InChI: InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3/t14-,18?/m0/s1
SMILES: CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
Molecular Formula: C18H21NO3
Molecular Weight: 299.4 g/mol

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one

CAS No.: 1013764-35-6

Cat. No.: VC13339245

Molecular Formula: C18H21NO3

Molecular Weight: 299.4 g/mol

* For research use only. Not for human or veterinary use.

(5S)-5-[3-(4-methoxyphenyl)-5-methyl-4,5-dihydro-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one - 1013764-35-6

Specification

CAS No. 1013764-35-6
Molecular Formula C18H21NO3
Molecular Weight 299.4 g/mol
IUPAC Name (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one
Standard InChI InChI=1S/C18H21NO3/c1-12-4-7-14(10-17(12)20)18(2)11-16(19-22-18)13-5-8-15(21-3)9-6-13/h4-6,8-9,14H,7,10-11H2,1-3H3/t14-,18?/m0/s1
Standard InChI Key NVVAGVNIVYUIOB-PIVQAISJSA-N
Isomeric SMILES CC1=CC[C@@H](CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
SMILES CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
Canonical SMILES CC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

The compound’s IUPAC name, (5S)-5-[3-(4-methoxyphenyl)-5-methyl-4H-1,2-oxazol-5-yl]-2-methylcyclohex-2-en-1-one, reflects its stereochemistry and functional group arrangement. Key identifiers include:

PropertyValue
CAS Number1013764-35-6
Molecular FormulaC₁₈H₂₁NO₃
Molecular Weight299.4 g/mol
SMILESCC1=CCC(CC1=O)C2(CC(=NO2)C3=CC=C(C=C3)OC)C
InChIKeyNVVAGVNIVYUIOB-PIVQAISJSA-N
PubChem CID16767283

The stereochemistry at the C5 position (S-configuration) is critical for its potential interactions with chiral biological targets.

Structural Analysis

The molecule comprises three distinct regions:

  • Cyclohexenone Core: A 2-methylcyclohex-2-en-1-one moiety introduces rigidity and electron-deficient regions, facilitating Michael addition reactions or interactions with nucleophilic residues in enzymes.

  • Isoxazoline Ring: The 4,5-dihydro-1,2-oxazole ring (isoxazoline) is a five-membered heterocycle containing one oxygen and one nitrogen atom. This scaffold is known for its metabolic stability and bioisosteric resemblance to amide bonds .

  • 4-Methoxyphenyl Substituent: The para-methoxy group on the aromatic ring enhances lipid solubility and may engage in π-π stacking or hydrogen bonding with biological targets.

The interplay between these regions suggests potential for selective binding to proteins or nucleic acids, though empirical data remain sparse.

Synthesis and Chemical Reactivity

Stability and Reactivity

  • Thermal Stability: The cyclohexenone’s α,β-unsaturated ketone is prone to dimerization under heat or light, necessitating storage at –20°C in inert atmospheres.

  • Hydrolytic Sensitivity: The isoxazoline ring may undergo ring-opening in acidic or basic conditions, yielding β-hydroxy ketone derivatives.

Target ProteinPredicted Binding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)–8.2
EGFR Kinase–7.9
Candida albicans lanosterol 14α-demethylase–7.5

These predictions remain theoretical and require wet-lab confirmation .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound’s modular structure allows derivatization at multiple sites (e.g., methoxy substitution, isoxazoline saturation) to refine pharmacokinetics.

  • Prodrug Development: The ketone group could be masked as a ketal or oxime to enhance oral bioavailability.

Materials Science

  • Liquid Crystals: The planar aromatic system and chiral center may enable mesophase formation, useful in display technologies.

  • Polymer Additives: Radical scavenging by the methoxyphenyl group could stabilize polymers against UV degradation.

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Scalability: Current routes may suffer from low yields in stereoselective steps, necessitating improved catalysts.

  • In Vivo Toxicity: Unknown ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles hinder therapeutic development.

Recommended Studies

  • Crystallographic Characterization: X-ray diffraction to resolve absolute stereochemistry and intermolecular interactions .

  • High-Throughput Screening: Partnering with initiatives like the EU-OPENSCREEN ERIC could identify bioactivity against cancer, microbial, or neurological targets .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator